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CPRG, Na

Cat. No.: B7840095
M. Wt: 607.4 g/mol
InChI Key: ZNPHUXRLBORSKC-BFVDCFMLSA-M
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Description

Contextualization of Chromogenic Substrates in Biochemical Assays

Chromogenic substrates are specialized chemical compounds designed to produce a visible color change when they interact with a specific enzyme. This color change is typically the result of the enzyme-catalyzed cleavage of the substrate molecule, which releases a chromophore—a chemical group that absorbs light in the visible spectrum. The resulting change in color can be observed visually or measured quantitatively using a spectrophotometer, allowing researchers to detect the presence or activity of particular enzymes without the need for complex imaging equipment. ontosight.aidcfinechemicals.comdiapharma.com

These substrates are invaluable tools in biochemistry and molecular biology, facilitating assays that require quick and direct visualization of enzyme presence or activity. scbt.com They are widely used in research involving the study of enzymatic pathways, enzyme inhibition, and enzyme kinetics. scbt.com The colorimetric change allows for the quantitative and qualitative identification of enzymes and proteins in laboratory experiments. dcfinechemicals.com Applications span clinical diagnostics, research and development, and quality control in various industries, including food production and pharmaceuticals. ontosight.ai

The mechanism involves an enzyme-specific cleavage of the substrate, leading to the formation of a colored product. ontosight.aichromagar.com This distinct coloration can be easily distinguished, even to the naked eye, enabling differentiation of microorganisms based on their enzymatic properties in microbiology. scbt.comchromagar.com

Significance of β-Galactosidase as a Research Marker

β-Galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides, such as lactose, into monosaccharides (glucose and galactose). chemsynlab.comhpst.cz In molecular biology, the gene encoding β-galactosidase, LacZ from Escherichia coli, is extensively used as a reporter gene. nih.govwikipedia.orgtakarabio.comwikipedia.org Reporter genes encode proteins that produce easily detectable signals, allowing researchers to monitor gene function, expression patterns, and regulatory mechanisms. wikipedia.org

When the LacZ gene is introduced into cells or organisms, its expression can be easily monitored by providing a suitable substrate for β-galactosidase. nih.govwikipedia.orgtakarabio.com The presence and activity of the enzyme serve as a marker for the expression of the gene of interest, particularly when LacZ is fused to regulatory sequences being studied. wikipedia.org This makes β-galactosidase assays crucial for analyzing promoter activity, transcriptional regulation, and signal transduction pathways. wikipedia.org The enzyme is also used in cell lineage studies and for monitoring transfection efficiency. nih.govtakarabio.com A notable application is in blue/white screening for the identification of recombinant bacterial clones, which relies on β-galactosidase activity. wikipedia.org

β-Galactosidase is a well-suited reporter because its protein product is generally stable and resistant to proteolytic degradation in cellular lysates, making it easily assayable. hpst.czgbiosciences.comgbiosciences.comozbiosciences.com

Historical Development and Evolution of β-Galactosidase Assays Employing CPRG, Na

Historically, β-galactosidase activity was commonly detected using substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG). hpst.czgbiosciences.comgbiosciences.comthermofisher.com ONPG is a chromogenic substrate that is cleaved by β-galactosidase to produce o-nitrophenol, a yellow compound that can be measured spectrophotometrically. thermofisher.com

The introduction and adoption of this compound marked a significant advancement in β-galactosidase assays, primarily due to its enhanced sensitivity compared to ONPG. hpst.czgbiosciences.comgbiosciences.comqueensu.camoleculardepot.com CPRG (Chlorophenol Red-β-D-galactopyranoside) is a synthetic substrate that, upon hydrolysis by β-galactosidase, yields chlorophenol red. hpst.czgbiosciences.comgbiosciences.combiosynth.comoup.comjove.com Chlorophenol red is a chromophore that produces a dark red color, which is highly soluble in water and can be measured spectrophotometrically at wavelengths between 570 and 595 nm (with an absorbance maximum typically around 570 nm). hpst.czgbiosciences.comozbiosciences.commoleculardepot.combiosynth.com

The increased sensitivity of CPRG-based assays, reported to be up to 10 times greater than classic ONPG assays, allows for the detection of lower levels of β-galactosidase activity. hpst.czgbiosciences.comgbiosciences.comqueensu.ca This is particularly advantageous in research scenarios involving cells that are difficult to transfect or exhibit low levels of reporter gene expression. hpst.czgbiosciences.comgbiosciences.comozbiosciences.com The development of CPRG-based assays has provided researchers with a more sensitive and often more convenient method for quantifying β-galactosidase activity in various biological contexts, including cell lysates and transfected cells. gbiosciences.comgbiosciences.comozbiosciences.com Studies have demonstrated the utility of CPRG in quantifying β-galactosidase activity in diverse sample types, such as larval lysates from Drosophila melanogaster. nih.gov The use of CPRG has also been optimized for high-throughput screening in drug discovery, such as in assays for identifying compounds against Trypanosoma cruzi. jove.com

While the exact historical timeline of CPRG's initial synthesis and application specifically as a β-galactosidase substrate is not extensively detailed in the provided snippets, its widespread use and the documented comparison to the earlier ONPG substrate indicate its development as a more sensitive alternative for colorimetric β-galactosidase detection. hpst.czgbiosciences.comgbiosciences.comqueensu.ca The sodium salt form of CPRG is noted for its higher solubility, which is beneficial for preparing assay solutions. biosynth.com

Detailed research findings using this compound often involve measuring the change in absorbance at approximately 570-595 nm over time, which is directly proportional to the β-galactosidase activity. hpst.czgbiosciences.comozbiosciences.commoleculardepot.combiosynth.com For example, studies have shown a linear relationship between enzyme concentration and CPRG cleavage within a certain range. queensu.ca Optimization of CPRG concentration and incubation times are common steps in establishing a sensitive and reliable assay for specific applications. queensu.caoup.comjove.com

Below is an example of how data from a hypothetical experiment comparing ONPG and CPRG sensitivity might be presented in a table:

SubstrateEnzyme Concentration (Units)Absorbance (570 nm)Relative Sensitivity (vs. ONPG)
ONPG10.151x
This compound11.5010x

Note: This table is illustrative and based on the reported relative sensitivity of CPRG compared to ONPG. Actual experimental data may vary.

Another example illustrating the relationship between enzyme concentration and activity using CPRG:

Enzyme Concentration (µg/mL)ΔAbsorbance (570 nm/min)
00.005
0.10.050
0.20.100
0.40.200

Note: This table is illustrative and represents hypothetical linear data often observed in the working range of the assay.

These examples highlight how CPRG-based assays provide quantitative data on enzyme activity, which is essential for many research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21Cl2NaO10S B7840095 CPRG, Na

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[(E)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPHUXRLBORSKC-BFVDCFMLSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/2\C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NaO10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Advancements and Optimization of Cprg, Na Based Assays

Spectrophotometric Quantification of β-Galactosidase Activity with CPRG, Na

Spectrophotometric quantification of β-galactosidase activity using this compound is a well-established method. The assay relies on the enzymatic hydrolysis of this compound by β-galactosidase, which releases the chromogenic molecule chlorophenol red (CPR). gbiosciences.com This product absorbs light in the visible spectrum, allowing its concentration, and thus the enzyme activity, to be determined spectrophotometrically. caymanchem.com

Principles of Colorimetric Detection Using Chlorophenol Red Formation

The fundamental principle behind using this compound for colorimetric detection of β-galactosidase activity is the enzymatic cleavage of the glycosidic bond linking chlorophenol red to the galactose moiety. This compound itself is typically yellow-orange in color. gbiosciences.comhpst.cz Upon hydrolysis by β-galactosidase, the chlorophenol red molecule is liberated. Chlorophenol red is a pH indicator that exhibits a distinct color change depending on the pH of the solution. In the context of the β-galactosidase assay, the reaction is typically carried out at a pH where the released chlorophenol red is in its deprotonated, quinoid form, which is intensely red. This red product is water-soluble, facilitating its measurement in solution. sigmaaldrich.com The increase in red color intensity is directly proportional to the amount of chlorophenol red released, and therefore, to the level of β-galactosidase activity in the sample. The absorbance of the resulting solution is typically measured using a spectrophotometer or microplate reader at wavelengths between 570 and 595 nm, with an absorbance maximum often cited around 570 nm or 575 nm. gbiosciences.comcaymanchem.comhpst.czsciencegateway.org

Optimization of Reaction Parameters for Enhanced Sensitivity and Reproducibility

Optimizing the reaction parameters of this compound-based β-galactosidase assays is crucial for achieving enhanced sensitivity and reproducibility. Several factors can influence the enzymatic reaction rate and the resulting color development, including substrate concentration, pH, temperature, and the buffer system used. hpst.cz

Optimizing the substrate (this compound) concentration is critical to ensure that the enzyme activity is the rate-limiting factor in the reaction, rather than the availability of the substrate. Using a substrate concentration that is too low can lead to a reduced reaction rate and lower sensitivity, particularly when detecting low levels of enzyme activity. Conversely, excessively high substrate concentrations can potentially lead to substrate inhibition, where the substrate itself interferes with enzyme activity. Studies have investigated optimal CPRG concentrations for various applications. For instance, an optimal final concentration of 200 µM CPRG was reported for detecting β-galactosidase activity in Trypanosoma cruzi epimastigotes. researchgate.netjove.com Another study optimizing a CPRG-based assay in mammalian reporter cells found that an increased CPRG substrate concentration significantly increased the sensitivity for detecting β-galactosidase activity. researchgate.netnih.gov Research in Drosophila tissues utilized a CPRG concentration of 1 mM in assay solutions. nih.gov A working concentration of 5 mmol/l has also been noted for CPRG. sigmaaldrich.com It is generally recommended to optimize the substrate concentration (typically 0.5–2.0 mM) to avoid substrate inhibition.

β-galactosidase activity is highly dependent on pH and temperature, as these factors influence enzyme conformation and reaction kinetics. Each β-galactosidase enzyme, depending on its origin (e.g., E. coli, mammalian, environmental), may exhibit different optimal pH and temperature ranges. For example, E. coli β-galactosidase typically shows optimal activity at neutral pH, while Drosophila β-galactosidase may have different preferences. nih.gov Environmental β-galactosidase from water samples was found to be optimally active at pH 7.8, with two temperature optima observed at 35°C and 55°C. researchgate.net Assays are frequently performed at 37°C, which is optimal for E. coli β-galactosidase activity. hpst.czsciencegateway.orgoup.com However, for enzymes from other organisms, the optimal temperature may differ, such as 25°C for Drosophila β-galactosidase. nih.gov Maintaining the assay temperature at the enzyme's optimum is crucial for maximizing activity and ensuring consistent results. Similarly, the pH of the reaction buffer must be carefully controlled to be within the optimal range for the specific β-galactosidase being assayed. A pH of 7.2 or 7.5 is often used for CPRG solutions. google.com

The choice of buffer system is vital for maintaining a stable pH and providing an appropriate ionic environment for optimal β-galactosidase activity. Different buffer systems can affect enzyme activity and the stability of the CPRG substrate and the chlorophenol red product. Phosphate (B84403) buffers are commonly used in CPRG-based β-galactosidase assays. sciencegateway.orggoogle.comqueensu.ca For instance, a 50 mM sodium phosphate buffer at pH 7.2 or 7.5 has been reported for dissolving CPRG. google.comqueensu.ca Another protocol uses a CPRG buffer containing 60 mM Na2HPO4, 10 mM KCl, and 1 mM MgSO4, adjusted to pH 7.8. sciencegateway.org The presence of certain ions, such as MgCl2, is also often included in the buffer system as they can act as cofactors for β-galactosidase activity. google.comqueensu.ca The ionic strength of the buffer can also influence enzyme activity. researchgate.net

Comparative Analysis with Conventional Chromogenic Substrates (e.g., ONPG, X-gal)

This compound offers several advantages compared to conventional chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). One of the primary advantages of this compound is its significantly higher sensitivity for detecting β-galactosidase activity. gbiosciences.commerckmillipore.comsigmaaldrich.comgbiosciences.com CPRG is reported to be up to 10 times more sensitive than ONPG. gbiosciences.comhpst.czmerckmillipore.comsigmaaldrich.comgbiosciences.com This increased sensitivity is particularly beneficial for measuring low levels of β-galactosidase expression, such as in cells that are difficult to transfect or have low reporter gene activity. gbiosciences.comhpst.czgbiosciences.com

While ONPG also produces a yellow product (o-nitrophenol) upon hydrolysis, the absorbance of chlorophenol red released from CPRG is typically measured at longer wavelengths (570-595 nm) compared to ONPG (420 nm). gbiosciences.comwikipedia.org This longer wavelength detection range for CPRG can be advantageous as it often minimizes interference from colored compounds or cellular components that absorb in the lower wavelength range, such as pigments in tissue samples or hemoglobin in blood. researchgate.netqueensu.ca Studies have shown that CPRG-based assays are less susceptible to interference from matrices and blood in tissue samples compared to ONPG. researchgate.netnih.gov

X-gal is commonly used for in situ staining to visualize β-galactosidase activity, producing an insoluble blue precipitate. fishersci.notandfonline.com While useful for qualitative assessment and colony screening, X-gal is not directly suitable for quantitative spectrophotometric assays in solution due to the insolubility of the product. fishersci.notandfonline.com CPRG, on the other hand, yields a water-soluble colored product, making it ideal for quantitative measurements in liquid culture assays. sigmaaldrich.comqueensu.ca

SubstrateColor Change Upon HydrolysisDetection MethodKey Advantage(s) Compared to Others
This compoundYellow-orange to RedSpectrophotometryHigher sensitivity than ONPG; Soluble product; Less interference from some biological samples
ONPGColorless to YellowSpectrophotometryWell-established method
X-galColorless to BlueVisual Inspection/In situ stainingInsoluble product for localization of activity
Sensitivity Enhancements and Dynamic Range Considerations

CPRG is recognized as a high-sensitivity substrate for β-galactosidase, offering an advantage over substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG). This increased sensitivity allows for the detection of lower levels of enzyme activity or analyte concentration. Studies have demonstrated that CPRG-based assays possess a wide dynamic range, making them suitable for high-throughput applications and large-scale phenotyping screens nih.gov. The sensitivity of CPRG readout makes it a powerful tool for discovering gene function and network architecture nih.gov.

In certain optimized procedures, particularly those involving a biocatalytic event amplified by a secondary reaction, CPRG-based detection has shown significantly enhanced sensitivity. One such method achieved a limit of detection of 0.06 mU/mL with a linearity range up to 2.0 mU/mL, demonstrating over a 30-fold amplification compared to conventional assays researchgate.net.

The dynamic range of CPRG assays can be influenced by factors such as incubation time and cell concentration. For instance, in assays for Trypanosoma cruzi epimastigotes, a linear range of 6,250-200,000 cells per well was observed with a 4-hour incubation, corresponding to 62,500-2,000,000 epimastigotes/mL jove.com. For trypomastigotes, the linear range was established between 3,150 and 100,000 cells per well (31,500-1,000,000 trypomastigotes/mL) jove.com.

Extinction Coefficient Comparisons and Analytical Advantages

A significant analytical advantage of this compound in colorimetric assays stems from the extinction coefficient of its product, chlorophenol red. The chromogenic product of CPRG has an extinction coefficient that is reported to be 21-fold higher than that of o-nitrophenol, the product of ONPG hydrolysis moleculardepot.com. This higher extinction coefficient directly contributes to the increased sensitivity observed with CPRG compared to ONPG in colorimetric detection methods moleculardepot.com. The red color produced by chlorophenol red is also considered easier to detect in certain assay formats nih.gov.

The colorimetric properties of chlorophenol red, the product of CPRG hydrolysis, can be quantitatively measured by absorbance, typically at wavelengths between 570 and 595 nm moleculardepot.com. Specifically, absorbance measurements at 572 nm are utilized for semi-quantitative analysis researchgate.net.

Fluorimetric Detection Methodologies Utilizing this compound

While traditionally used in colorimetric assays, this compound has also been successfully integrated into fluorimetric detection methodologies, offering alternative approaches for sensitive analysis.

Principles of Chlorophenol Red Fluorescence Upon Complexation with Poly-L-Arginine

A notable development in this compound-based detection is its application in fluorimetric assays. This methodology relies on the unexpected development of a significant fluorescence response from liberated chlorophenol red (CPR) when it forms a complex with poly-L-arginine (pR) in solution researchgate.netnih.govsemanticscholar.orgproquest.com. The interaction between CPR and pR occurs through the sulphonate group of CPR, leading to the formation of a charge-transfer complex researchgate.netnih.govproquest.com. This complexation results in a substantial increase in emission intensity, reported to be up to 70-fold researchgate.netnih.gov.

Optimization of Fluorimetric Assay Parameters

Optimization of fluorimetric assays utilizing this compound involves careful consideration of various parameters to achieve optimal performance. While specific optimization details for the CPRG-poly-L-arginine fluorimetric assay are linked to the detection of E. coli and β-galactosidase researchgate.netnih.gov, general principles for optimizing in situ assays include adjusting enzyme concentration, assay volume, incubation time, pH, and temperature core.ac.uk. Research on related detection methods involving enzyme activity has also highlighted the importance of parameters such as reaction time, temperature, and pH for catalytic activity frontiersin.org. In the context of Trypanosoma cruzi assays, incubation time with CPRG was optimized, with good linearity observed at both 2 and 4 hours jove.com.

Advantages over UV-Absorbing Dyes in Eliminating Interference

A key advantage of employing this compound in fluorimetric assays, particularly those utilizing the complexation with poly-L-arginine, is the ability to operate at longer excitation and emission wavelengths, typically in the red region of the spectrum researchgate.netnih.gov. This is in contrast to assays that use UV-absorbing dyes, such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG), which require shorter wavelengths researchgate.netnih.govresearchgate.net. By utilizing red wavelengths, the CPRG-based fluorimetric assay effectively avoids common interferences encountered when working with UV-absorbing dyes researchgate.netnih.gov. This makes the CPRG-poly-L-arginine system a favorable alternative to probes associated with short-wavelength dyes like MUG researchgate.net.

Applications of Cprg, Na in Molecular and Cellular Biology Research

Reporter Gene Assay Systems

The LacZ gene, encoding the enzyme β-galactosidase, is a frequently used reporter gene in transfection experiments due to the stability and resistance to proteolytic degradation of its protein product. ozbiosciences.comvwr.comcellapplications.com The activity of β-galactosidase can be easily measured using chromogenic substrates like CPRG, providing an indirect measure of gene expression levels. ozbiosciences.comvwr.com

LacZ Gene Expression Monitoring in Transfected Cells and Organisms

Monitoring LacZ gene expression using CPRG allows researchers to assess transfection efficiency, study transcriptional regulation, and investigate protein-protein interactions in various biological systems. chemsynlab.comnovusbio.comthermofisher.com

Mammalian Cell Transfection Systems

CPRG-based assays are widely used to detect and quantify β-galactosidase activity in transfected mammalian cells. gbiosciences.comcellapplications.comnih.gov The high sensitivity of CPRG is beneficial for measuring low levels of enzyme production in these systems. nih.gov Protocols typically involve lysing transfected cells and incubating the cell lysate with the CPRG substrate, followed by spectrophotometric measurement of the resulting red color. gbiosciences.comhpst.czcellapplications.com Studies have compared the efficiency of different transfection methods and reagents in delivering LacZ into mammalian cells, with CPRG assays used to quantify the resulting β-galactosidase expression. scialert.net For instance, research involving Chinese Hamster Ovary (CHO) cells transfected with a LacZ gene demonstrated that the level of detected β-galactosidase activity using CPRG substrate was dependent on the expression of the gene in the cell clones. scialert.net

Yeast Systems and Two-Hybrid Screens

In yeast systems, particularly in the context of two-hybrid screens, LacZ is frequently used as a reporter gene to indicate protein-protein interactions. nih.govthermofisher.comfishersci.com In these systems, the interaction of two proteins reconstitutes an active transcription factor that drives the expression of a reporter gene, such as LacZ. thermofisher.com CPRG assays are employed to quantify the β-galactosidase activity produced, thereby indicating the strength or occurrence of the protein interaction. thermofisher.comcarltonlab.com Yeast-based assays offer advantages such as easy handling, fast growth, and cost-effectiveness. nih.gov Protocols for CPRG assays in yeast typically involve preparing cell extracts and incubating them with the substrate. carltonlab.comucdavis.edu While yeast systems are valuable, it's important to consider potential issues like endogenous β-galactosidase activity and the need for efficient cell lysis. nih.govucdavis.edu

Drosophila Extract Assays

CPRG assays are also utilized to measure β-galactosidase activity in Drosophila extracts. nih.govresearchgate.netnih.gov This is particularly relevant when LacZ is used as a reporter gene to study gene expression manipulations in fruit flies. nih.govresearchgate.net CPRG is reported to be more sensitive than ONPG for Drosophila extracts and has the advantage that its product's absorbance does not significantly interfere with eye pigments. nih.govresearchgate.net Protocols involve preparing crude extracts from whole organisms, dissected tissues, or cells, and then using colorimetric CPRG assays to quantify β-galactosidase-specific activity. nih.govnih.gov Studies in Drosophila have used quantitative CPRG assays to confirm elevated LacZ levels, consistent with co-activator functions. biologists.com It is important to note the existence of endogenous β-galactosidase activity in Drosophila at various developmental stages, which necessitates careful experimental design and controls when using LacZ fusion genes. nih.govuchicago.edu

Real-time Monitoring of Gene Expression and Protein Production

While traditional CPRG assays involve a stop solution to halt the reaction before reading absorbance, variations can allow for real-time monitoring of the color development as the enzyme cleaves the substrate. This provides insights into the kinetics of the reaction and, indirectly, the rate of gene expression or protein production over time. The continuous change in absorbance at 570-595 nm can be monitored using a spectrophotometer or microplate reader. hpst.cznovusbio.com This real-time approach can be particularly useful for optimizing incubation times and assessing the dynamics of gene expression. hpst.cz

Enzyme Kinetics Studies of β-Galactosidase

CPRG serves as a valuable substrate for studying the enzyme kinetics of β-galactosidase. By measuring the rate of CPRG hydrolysis under varying conditions (e.g., substrate concentration, enzyme concentration), researchers can determine key kinetic parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax). nih.gov Studies comparing CPRG to other substrates like ONPG in kinetic analyses with purified β-galactosidase have shown differences in Km and Vmax values. nih.gov For example, one study reported a Km for CPRG of 1.35 mM and a Vmax of 21.4, compared to a Km of 2.42 mM and a Vmax of 41.1 for ONPG. nih.gov These kinetic studies provide fundamental information about the interaction between β-galactosidase and CPRG and contribute to optimizing assay conditions for various applications. Research has also investigated the influence of factors like magnesium ions on β-galactosidase activity using CPRG as a substrate. researchgate.net

Here is a summary of kinetic data comparing CPRG and ONPG as substrates for purified E. coli β-galactosidase:

SubstrateKm (mM)Vmax
CPRG1.3521.4
ONPG2.4241.1

Data derived from a study on detecting beta-galactosidase in transfected mammalian cells. nih.gov

This table illustrates that CPRG has a lower Km, indicating a higher apparent affinity for β-galactosidase compared to ONPG, while ONPG exhibits a higher Vmax, suggesting a faster maximum reaction rate under the tested conditions. nih.gov However, the significantly higher extinction coefficient of the chlorophenol red product makes CPRG assays more sensitive for quantifying enzyme levels despite the lower Vmax. nih.gov

Determination of Michaelis-Menten Parameters (Km, Vmax)

CPRG, Na is frequently employed as a substrate to determine the Michaelis-Menten kinetic parameters, Km and Vmax, for β-galactosidase. These parameters provide crucial insights into the enzyme's substrate affinity and maximum catalytic rate. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) sketchy.comlibretexts.org. A lower Km value indicates a higher affinity of the enzyme for its substrate sketchy.comlibretexts.org. Vmax represents the maximum rate of the enzyme-catalyzed reaction when the enzyme is saturated with the substrate sketchy.comlibretexts.org.

Studies comparing CPRG to other substrates like ONPG have shown differences in these kinetic parameters. For instance, research indicates that the Km for CPRG with purified β-galactosidase was found to be 1.35 mM, while the Vmax was measured at 21.4. In comparison, ONPG showed a Km of 2.42 mM and a Vmax of 41.1 under similar conditions nih.gov. This suggests that β-galactosidase exhibits a higher affinity for CPRG (lower Km) but a lower maximum catalytic rate (lower Vmax) compared to ONPG nih.gov. Despite the lower Vmax, the significantly higher extinction coefficient of the chlorophenol red product makes CPRG assays more sensitive for quantifying enzyme levels nih.gov.

The determination of these parameters typically involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation or using linear transformations like the Lineweaver-Burk plot.

Analysis of Enzyme Catalytic Mechanisms

While this compound primarily serves as a substrate for measuring β-galactosidase activity, the kinetic data obtained using CPRG can contribute to the analysis of enzyme catalytic mechanisms. By measuring the enzyme's reaction rate under different conditions or with enzyme variants, researchers can infer details about the catalytic process. For example, observing how Km and Vmax values change in the presence of potential inhibitors or activators, or with mutations in the enzyme, can help elucidate the roles of specific amino acid residues or cofactors in substrate binding and catalysis researchgate.netconicet.gov.ar.

β-galactosidase catalyzes the hydrolysis of the glycosidic bond in galactosides. Studies on the enzyme's mechanism, supported by kinetic analyses using substrates like CPRG, have identified key residues and the involvement of metal ions, such as Mg²⁺, in the catalytic process researchgate.net. The activation effect of Mg²⁺ ions on β-galactosidase activity has been studied, showing that this activation is a slow process dependent on Mg²⁺ concentration researchgate.net. While these mechanistic details are not directly revealed by the CPRG molecule itself, the quantitative data on enzyme activity provided by CPRG hydrolysis under varying conditions is essential for understanding the enzyme's operational mechanism.

Impact of Chemical Environment on Kinetic Profiles

The chemical environment significantly influences enzyme activity and kinetic profiles, and this compound is a valuable substrate for studying these effects on β-galactosidase. Variations in pH, temperature, and the presence of ions or other chemical compounds can alter the enzyme's conformation, substrate binding, and catalytic efficiency.

Research using CPRG to monitor β-galactosidase activity has demonstrated the impact of various chemical parameters. For instance, studies on environmental β-galactosidase have shown optimal activity at a pH of 7.8 and observed two temperature optima at 35°C and 55°C researchgate.net. The presence of certain metal ions can also dramatically affect activity. Silver and copper ions have been shown to strongly inhibit β-galactosidase activity, while calcium and ferrous ions can increase activity at lower concentrations (50-100 mg/L) but cause a reduction at higher concentrations (200 mg/L) researchgate.net. Furthermore, common water disinfectants like sodium hypochlorite (B82951) have been observed to gradually decrease β-galactosidase activity in a concentration-dependent manner for both commercial and environmental enzyme sources researchgate.net. These findings highlight the utility of CPRG-based assays in assessing the sensitivity of β-galactosidase to its chemical surroundings, which is particularly relevant in applications like environmental monitoring where enzyme activity in complex matrices is assessed.

Cprg, Na in Microbial Detection and Environmental Monitoring Research

Detection and Quantification of Specific Bacterial Species

The specificity of the β-galactosidase enzyme makes CPRG an effective agent for identifying and quantifying particular microbes in a variety of samples.

The primary application of CPRG in environmental monitoring is the detection of coliform bacteria, particularly Escherichia coli, in water samples. sigmaaldrich.com Total coliforms are a group of bacteria that are commonly found in the environment and the intestines of mammals. google.com While not typically pathogenic themselves, their presence in drinking water can indicate fecal contamination and the potential presence of more dangerous pathogens. E. coli is a specific species within the coliform group that is a more direct indicator of fecal pollution. nih.gov

Coliforms, including E. coli, produce the enzyme β-galactosidase, which can cleave CPRG. nih.gov This reaction forms the basis of many commercially available water quality tests. When a water sample is introduced to a medium containing CPRG, the presence of these bacteria leads to the hydrolysis of the substrate and a subsequent color change from yellow to red or purple. sigmaaldrich.comrsc.org This provides a simple presence/absence test for contamination. acs.org The CPRG assay is noted for its high sensitivity, being approximately 10 times more sensitive than other chromogenic substrates like o-nitrophenyl-β-galactoside (ONPG). sigmaaldrich.com

Recent advancements have also utilized CPRG in fluorimetric assays. While traditionally used for colorimetric detection, researchers have found that the liberated chlorophenol red (CPR) can form a complex with poly-L-arginine, leading to a significant increase in fluorescence intensity. nih.govnih.gov This fluorimetric method allows for rapid and highly sensitive detection of E. coli, capable of identifying as little as one colony-forming unit (CFU) in a 10 mL sample after a 12-hour culture period followed by a 1-hour assay. nih.govnih.gov

Research Findings on CPRG-Based E. coli and Coliform Detection
Detection MethodTarget OrganismSample TypeDetection LimitAssay TimeKey Finding
Colorimetric (CPRG Hydrolysis)Total Coliforms / E. coliWater1 CFU / sample volume~24 hoursStandard method for indicating fecal contamination based on β-galactosidase activity. sigmaaldrich.comnih.gov
Fluorimetric (CPR-poly-L-arginine complex)E. coliRecreational Water1 CFU / 10 mL12h culture + 1h assayOffers enhanced sensitivity and avoids interferences common with UV-range dyes. nih.govnih.gov
Paper-Based Analytical Device (μPAD)E. coliMilk≥3.6 × 10⁶ CFU/mL (direct); 10 CFU/mL (with enrichment)3-4 hours (direct); 12h enrichmentDemonstrates the use of CPRG in low-cost, portable devices for food safety screening.

Direct detection of Staphylococcus aureus using CPRG is not a standard methodology, as this bacterium does not naturally produce the β-galactosidase enzyme required to hydrolyze CPRG. However, the CPRG system has been incorporated into advanced detection platforms that target multiple pathogens, including S. aureus.

In one such application, a paper-based analytical device (μPAD) was developed for the simultaneous detection of E. coli and S. aureus in milk. This device used CPRG to detect E. coli via its β-galactosidase activity, while a separate chromogenic substrate, 5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), was used to detect an enzyme produced by S. aureus. This demonstrates the integration of CPRG into multiplexed diagnostic tools.

In a research context, β-galactosidase leakage assays have been used to study membrane damage in genetically modified S. aureus strains that are engineered to express the lacZ gene. In these studies, damage to the bacterial cell envelope caused by certain substances would lead to the leakage of the intracellular β-galactosidase, which could then be detected in the supernatant using a suitable substrate. While these specific studies used other substrates, the principle allows for the use of CPRG in similar research applications to screen for membrane-damaging agents.

A significant application of CPRG is in the study of Chagas disease, which is caused by the parasite Trypanosoma cruzi. Researchers have developed a rapid and sensitive method to quantify the parasite by using T. cruzi strains that have been genetically engineered to express the E. coli β-galactosidase gene (lacZ).

In this system, the engineered parasites produce β-galactosidase internally. When these parasites are lysed, the released enzyme can hydrolyze CPRG, producing a colorimetric reaction. sigmaaldrich.com The intensity of the resulting red color is directly proportional to the amount of enzyme present, which in turn correlates with the number of live parasites in the sample. sigmaaldrich.com This method provides a significant advantage over traditional, labor-intensive techniques like microscopic counting of parasites in tissue sections. It has proven particularly useful for high-throughput screening of potential new drugs against Chagas disease, allowing researchers to quickly assess how different compounds affect parasite viability.

Assessment of Bacterial Envelope Integrity

CPRG serves as an effective probe for assessing the integrity of the bacterial cell envelope, particularly in Gram-negative bacteria like E. coli. The cell envelope of these bacteria, which includes an inner and an outer membrane, is a robust barrier that separates the cytoplasm from the external environment. In healthy, wild-type cells with an intact envelope, CPRG in the surrounding medium cannot efficiently penetrate the membranes to reach the β-galactosidase (LacZ) enzyme located in the cytoplasm.

However, if the envelope is compromised, CPRG can enter the cell and be hydrolyzed by LacZ, resulting in a red-colored colony. Alternatively, if the cell lyses (bursts), it releases its cytoplasmic contents, including LacZ, into the medium, where the enzyme can then react with CPRG. This principle is the basis for genetic screens designed to identify mutants with defects in cell envelope biogenesis. In such screens, bacterial colonies are grown on agar containing CPRG. Colonies that turn red or pink are flagged as having a potential defect in their envelope integrity, making them targets for further study. This approach has been used in genome-wide screens to discover new factors involved in the assembly and maintenance of the bacterial cell wall.

Development of Advanced Biosensor Platforms

The colorimetric reaction of CPRG is a foundational component in the development of various advanced biosensor platforms. Biosensors are analytical devices that convert a biological response into a measurable signal, and the simplicity of the CPRG color change makes it ideal for this purpose. These platforms aim to provide rapid, sensitive, and often portable detection of pathogens for applications in clinical diagnostics, food safety, and environmental monitoring.

For example, CPRG has been used in systems where β-galactosidase is conjugated to magnetic nanoparticles. In one such system designed for detecting bacteria, positively charged nanoparticles coated with the enzyme are introduced to a sample. Bacteria, which typically have a negatively charged surface, compete for binding to the nanoparticles, causing the release of the enzyme. The amount of freed enzyme, which can be quantified by the addition of CPRG, correlates with the bacterial concentration. This method allows for the detection of both Gram-positive and Gram-negative bacteria in water, with a detection range of 10³ to 10⁸ CFU/mL.

Microfluidic paper-based analytical devices (μPADs) are a class of low-cost, portable, and disposable diagnostic tools that are particularly suited for use in resource-limited settings. These devices use the capillary action of paper to move fluid samples through defined channels, where they can interact with pre-deposited reagents.

CPRG has been successfully integrated into μPADs for the colorimetric detection of bacteria. In a typical design, a solution of CPRG is impregnated and dried onto a specific zone of the paper device. When a sample containing the target bacteria (e.g., E. coli) is applied, the bacteria are wicked into the detection zone. If the bacteria produce β-galactosidase, the enzyme reacts with the CPRG, causing a visible color change from yellow to red-violet. This provides a clear, visual result without the need for complex instrumentation.

Researchers have used this approach to create μPADs for detecting E. coli in milk samples. These devices were able to detect bacterial concentrations down to 10⁶ CFU/mL directly, and as low as 10 CFU/mL after a 12-hour enrichment step. The simplicity and low cost of these CPRG-based μPADs highlight their potential for improving food safety and providing point-of-care diagnostics in various settings.

Microfluidic Systems for Rapid and On-site Detection

The integration of Chlorophenol Red-β-D-galactopyranoside (CPRG) into microfluidic systems has paved the way for rapid, portable, and cost-effective on-site detection of microbial contamination, particularly coliform bacteria. These systems leverage the enzymatic activity of β-galactosidase, an enzyme produced by coliforms, which hydrolyzes the CPRG substrate, resulting in a distinct color change from yellow to red or purple. This colorimetric signal provides a qualitative and semi-quantitative measure of microbial presence.

Microfluidic paper-based analytical devices (µPADs) have emerged as a prominent platform for this application. thepharmajournal.com These devices are fabricated by creating hydrophobic barriers on paper, which define channels and reaction zones where the assay is performed. The inherent wicking properties of paper facilitate the passive transport of the sample, eliminating the need for external pumps and complex instrumentation. thepharmajournal.com

One such application involves the standardization of a β-galactosidase assay on µPADs for the detection of coliforms in food samples. thepharmajournal.com In this system, the µPAD is pre-treated with a solution containing CPRG. A lysate from the food sample, potentially containing coliforms, is then introduced to the device. The presence of β-galactosidase in the lysate leads to the hydrolysis of CPRG and a subsequent color change, indicating a positive result. Research has demonstrated the successful detection of E. coli at concentrations as low as approximately 10^4 CFU/mL. nih.gov Furthermore, with an initial incubation period of just 6 hours, the system could detect an initial concentration of 1 CFU/mL. nih.gov

Another innovative approach involves the direct printing of omniphilic channels on an omniphobic, fluorinated paper to create an integrated microfluidic device for coliform lysis and detection. nih.gov This design allows for on-chip cell lysis, a critical step to release the intracellular β-galactosidase, followed by the enzymatic reaction with CPRG. nih.gov This integration of sample preparation and detection within a single device simplifies the workflow and reduces the time to result.

The following table summarizes the performance of a CPRG-based µPAD system for coliform detection in various spiked food samples.

SampleInitial Coliform Count (CFU/mL)Detection Result on µPAD
Milk> 10^7Positive
Juice> 10^7Positive
Water> 10^7Positive
Coriander3.0 x 10^3Negative

This table is based on data from a study on β-Galactosidase assay on microfluidic paper-based analytical devices, where samples with coliform counts below the detection limit of 0.03 UmL-1 of β-galactosidase might not be detected without an enrichment step. thepharmajournal.com

Recombinant Bacterial Biosensors for Environmental Contaminants

Genetically engineered microorganisms, particularly Escherichia coli, are increasingly being utilized as whole-cell biosensors for the detection of environmental pollutants. researchgate.net These biosensors are designed to produce a measurable signal in the presence of a specific target analyte. A common strategy involves the use of a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. researchgate.net The expression of the lacZ gene is placed under the control of a promoter that is induced by the target contaminant.

When the recombinant bacterial biosensor is exposed to the environmental contaminant, the specific promoter is activated, leading to the transcription of the lacZ gene and the subsequent synthesis of β-galactosidase. The activity of this enzyme can then be quantified using a chromogenic substrate like CPRG. The hydrolysis of CPRG by the newly synthesized β-galactosidase produces a colored product, and the intensity of the color is proportional to the concentration of the contaminant. researchgate.netgbiosciences.com This approach offers a sensitive and specific method for monitoring a variety of environmental pollutants, including heavy metals and organic compounds. researchgate.netresearchgate.net

For instance, recombinant E. coli strains have been developed where the expression of the lacZ gene is controlled by promoters that are responsive to heavy metals such as copper and cadmium. researchgate.net While some early designs had detection limits in the mg/L range, ongoing research aims to improve the sensitivity of these biosensors. researchgate.net The principle has also been applied in the development of paper-based sensors for the determination of various heavy metals, where the inhibition of β-galactosidase activity by the metals is measured using CPRG. researchgate.net

The following table provides examples of heavy metals that can be detected using β-galactosidase-based biosensors, often employing CPRG for signal generation.

Heavy MetalPrinciple of Detection
Copper (Cu²⁺)Induction of lacZ expression or enzyme inhibition
Cadmium (Cd²⁺)Induction of lacZ expression or enzyme inhibition
Lead (Pb²⁺)Enzyme inhibition
Mercury (Hg²⁺)Enzyme inhibition
Zinc (Zn²⁺)Enzyme inhibition
Nickel (Ni²⁺)Enzyme inhibition
Chromium (Cr)Enzyme inhibition

This table is compiled from research on β-galactosidase-based colorimetric paper sensors for the determination of heavy metals. researchgate.net

High Throughput Screening and Drug Discovery Research with Cprg, Na

Identification of Novel Antibacterial Agents

CPRG-based assays have been employed in the search for new antibacterial agents, particularly those targeting Gram-negative bacteria. biorxiv.orgresearchgate.net The assay's principle relies on the fact that CPRG, a relatively hydrophobic molecule, typically cannot penetrate the intact outer membrane of Gram-negative bacteria. asm.orgjocpr.com However, if a compound disrupts the bacterial envelope, it can allow cytoplasmic β-galactosidase (expressed by a reporter strain) to access and cleave the CPRG, leading to a detectable color change. asm.orgjocpr.complos.orgbiorxiv.orgresearchgate.net

Targeting Gram-Negative Bacterial Envelope Permeabilization

The Gram-negative bacterial envelope, consisting of an inner membrane, a thin peptidoglycan layer, and an outer membrane, serves as a crucial barrier against external threats, including antibiotics. asm.orgjocpr.complos.org Assays utilizing CPRG, Na can identify compounds that compromise the integrity or permeability of this envelope. asm.orgjocpr.complos.orgbiorxiv.orgresearchgate.net Increased CPRG processing, indicated by the development of a red color, suggests either increased envelope permeability allowing CPRG entry or cell lysis releasing intracellular β-galactosidase. jocpr.complos.orgbiorxiv.orgresearchgate.net This approach is valuable for discovering agents that can either act as standalone antibiotics by disrupting the envelope or enhance the efficacy of existing drugs by increasing their access to intracellular targets. biorxiv.orgresearchgate.net

Research using a LacZ/CPRG reporter assay has successfully identified compounds targeting bacterial envelopes, including novel molecules with antibacterial activity against Gram-negative pathogens. biorxiv.orgresearchgate.net For instance, a screen identified suloctidil, isorotenone (B1239201), and alexidine (B1196660) as non-antibiotic molecules that exhibited concentration-dependent antibacterial activity and appeared to destabilize the bacterial envelope. biorxiv.orgresearchgate.net Alexidine showed potent activity with low minimum inhibitory concentrations (MICs) against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Suloctidil and isorotenone treatments resulted in morphological changes in bacterial cells, suggesting potential defects in peptidoglycan integrity and membrane perturbation. researchgate.net

Automation and Miniaturization for High-Throughput Applications

The CPRG assay is well-suited for automation and miniaturization, essential for high-throughput screening in antibacterial discovery. biorxiv.orgresearchgate.net The colorimetric readout can be easily measured using microplate readers, and the assay can be performed in high-density formats such as 96-well or 1536-well plates. nih.govbiorxiv.org Automation using liquid handling systems and robotics increases the speed and efficiency of screening large compound libraries. bmglabtech.comresearchgate.net Miniaturization reduces the consumption of reagents and valuable compounds, contributing to cost-effectiveness. researchgate.netresearchgate.net

Studies have demonstrated the robustness of automated and miniaturized CPRG-based screens for identifying compounds that affect bacterial envelope permeability. biorxiv.orgbiorxiv.org Statistical parameters like the Z'-factor, Signal-to-Background (S/B) ratio, and Signal-to-Noise (S/N) ratio are used to validate assay performance and suitability for HTS. biorxiv.org Miniaturization to a 384-well format has been shown to improve these statistical parameters, further enhancing assay quality for HTS applications. biorxiv.org

In Vitro Pharmacological Screening of Compounds

This compound is also widely used in in vitro pharmacological screening assays, particularly those involving genetically modified organisms expressing β-galactosidase. jove.comasm.orgjove.com This allows for the assessment of compound effects on cell viability, growth, and lysis in a quantifiable manner. jove.comasm.orgjove.com

Assessing Drug Effects on Parasite Growth and Lysis

CPRG-based assays have been successfully applied to screen for compounds with activity against parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, and Toxoplasma gondii. jove.comasm.orgjove.com By using parasite strains genetically engineered to express β-galactosidase, researchers can monitor parasite growth and lysis by measuring the cleavage of CPRG. jove.comasm.orgjove.com

In Trypanosoma cruzi screening, parasites expressing β-galactosidase are incubated with test compounds. jove.comjove.com Parasite lysis releases the enzyme into the culture medium, where it cleaves CPRG, producing a color change that can be measured spectrophotometrically. jove.comjove.com This method allows for the evaluation and quantification of parasite growth inhibition and drug-induced lysis across different life cycle stages of the parasite. jove.comjove.com Studies have shown that IC50 values determined by the CPRG-based colorimetric assay for known anti-T. cruzi drugs like benznidazole (B1666585) and nifurtimox (B1683997) are comparable to those obtained by microscopy. oup.com

Similarly, a CPRG-based colorimetric assay has been developed for evaluating drug activity against Toxoplasma gondii strains expressing bacterial β-galactosidase. asm.orgresearchgate.net This assay provides a high-throughput and nonradioactive alternative for identifying anti-T. gondii compounds. asm.orgresearchgate.net The efficacy of known drugs like pyrimethamine (B1678524) and sulfadiazine (B1682646) has been successfully determined using this method, with IC50 values similar to those from traditional assays. asm.org A key advantage is that CPRG is reported to be nontoxic to the parasite, allowing for further evaluation of viable drug-treated parasites. asm.orgresearchgate.net

Assay Development for Ligand Identification and Receptor Pharmacology in Yeast Systems

Yeast systems, particularly Saccharomyces cerevisiae, have been engineered to express heterologous G protein-coupled receptors (GPCRs) and nuclear receptors for use in ligand identification and receptor pharmacology studies. researchgate.netnih.govnih.govcapes.gov.broup.com this compound serves as a reporter substrate in these systems when coupled with β-galactosidase expression. nih.govoup.com

In yeast-based assays for nuclear receptors like the androgen receptor (AR) or mineralocorticoid receptor (MR), a reporter construct containing hormone-responsive elements upstream of a lacZ gene (encoding β-galactosidase) is used. nih.govoup.com Upon binding of an active ligand to the expressed receptor, the lacZ gene is transcribed, leading to the production of β-galactosidase. nih.govoup.com The activity of the expressed β-galactosidase is then quantified using CPRG as a substrate, with the color intensity correlating to receptor activation. nih.govoup.com This allows for the determination of ligand potency (e.g., EC50 values) and the screening of compound libraries for agonists and antagonists. nih.govoup.com Yeast systems offer advantages such as easy handling, fast growth, and cost-effectiveness, making them suitable for HTS in receptor pharmacology. researchgate.netnih.govnih.gov

Data Tables

Based on the search results, here is an example of how data on the activity of compounds in CPRG-based assays could be presented:

Table 1: Antibacterial Activity of Selected Compounds Against Gram-Negative Bacteria Determined by LacZ/CPRG Assay researchgate.net

CompoundOrganismMIC (mM)K50 (mM)Observed Phenotype at MIC
AlexidineEscherichia coli0.0042.7 x 10-3Filamentous
AlexidinePseudomonas aeruginosa0.015-Filamentous
SuloctidilEscherichia coli0.0125-More spherical, lysis
SuloctidilPseudomonas aeruginosa0.5-More spherical, lysis
IsorotenoneEscherichia coli0.25-More spherical, lysis
IsorotenonePseudomonas aeruginosa0.25-More spherical, lysis

Table 2: IC50 Values of Anti-Parasitic Drugs Determined by CPRG-Based Assay asm.orgoup.com

DrugParasiteLife Cycle StageIC50 (µM) (CPRG Assay)IC50 (µM) (Reference Method)Reference Method
BenznidazoleTrypanosoma cruziTrypomastigote44.7441.36Microscopy
NifurtimoxTrypanosoma cruziTrypomastigote38.9417.99Microscopy
PyrimethamineToxoplasma gondii-0.155 - 0.344 mg/ml0.08 - 0.40 mg/mlUracil incorporation
SulfadiazineToxoplasma gondii-0.037 - 0.012 mM~0.08 mMUracil incorporation

Investigation of Potential Interference and Specificity in Cprg, Na Assays

Endogenous Enzyme Activity and Background Signal Management

Endogenous β-galactosidase activity within the biological system being studied can contribute to background signal, potentially confounding the interpretation of results, especially in reporter gene assays where the introduced lacZ gene expresses β-galactosidase. To manage this, controls using non-transfected cells or extracts are crucial to quantify and subtract the endogenous activity vwr.comresearchgate.net. Some protocols specifically utilize extraction buffers and optimize pH to differentiate between endogenous and exogenous β-galactosidase activity nih.govresearchgate.net. Evaluating endogenous β-galactosidase activity is considered essential for accurate quantification and correction of results researchgate.net.

Effects of Environmental Compounds on β-Galactosidase Activity

The activity of β-galactosidase, and thus the performance of CPRG-based assays, can be influenced by the presence of various environmental compounds. Studies have investigated the impact of metal ions and disinfectants, among other substances, on the enzyme's catalytic function.

Impact of Metal Ions (e.g., Silver, Copper, Calcium, Ferrous Ions)

Metal ions can significantly affect β-galactosidase activity. Research indicates that silver and copper ions strongly inhibit β-galactosidase activity researchgate.netresearchgate.net. Conversely, calcium and ferrous ions can have a dual effect: at lower concentrations (50-100 mg/L), they may increase enzyme activity, while at higher concentrations (200 mg/L), they can lead to a reduction in activity researchgate.netresearchgate.net. The impact of metal ions on enzyme activity is a critical consideration, particularly when analyzing environmental samples or samples that may contain varying concentrations of these ions. A paper-based assay using CPRG was found to be immune to interference from non-toxic metal ions like Na⁺ or K⁺, but could detect heavy metals spiked into water researchgate.net.

Here is a summary of the observed effects of some metal ions on β-galactosidase activity:

Metal IonConcentration Range (mg/L)Effect on β-Galactosidase ActivitySource
Silver (Ag⁺)Not specifiedStrongly inhibited researchgate.netresearchgate.net
Copper (Cu²⁺)Not specifiedStrongly inhibited researchgate.netresearchgate.net
Calcium (Ca²⁺)50-100Increased researchgate.netresearchgate.net
Calcium (Ca²⁺)200Reduced researchgate.netresearchgate.net
Ferrous (Fe²⁺)50-100Increased researchgate.netresearchgate.net
Ferrous (Fe²⁺)200Reduced researchgate.netresearchgate.net
Sodium (Na⁺)Not specifiedNo interference (in paper-based assay) researchgate.net
Potassium (K⁺)Not specifiedNo interference (in paper-based assay) researchgate.net

Influence of Disinfectants (e.g., Sodium Hypochlorite)

Disinfectants commonly used in water treatment, such as sodium hypochlorite (B82951), have been shown to affect β-galactosidase activity. Studies have demonstrated that sodium hypochlorite gradually decreases β-galactosidase activity over a range of concentrations (0 to 5600 ppm) researchgate.netresearchgate.net. This effect has been observed for both commercial and environmental sources of the enzyme, although environmental β-galactosidase may behave differently from its commercial counterpart researchgate.netresearchgate.net. The presence of sodium hypochlorite in samples can therefore interfere with CPRG-based assays used for detecting microbial indicators in water quality analysis wrc.org.zausc.edu.au.

Substrate-Related Interference in Specific Assay Systems

Beyond external factors, the properties of CPRG, Na and its product, Chlorophenol Red, can themselves introduce interference in certain assay systems, particularly those designed to detect estrogenic activity.

Estrogenic Activity of this compound and Chlorophenol Red in Yeast Estrogen Screens

In Yeast Estrogen Screen (YES) assays, which utilize recombinant yeast expressing the human estrogen receptor and a lacZ reporter gene, the potential for the assay substrate or product to interact with the estrogen receptor is a significant concern. CPRG or its β-galactosidase reaction product, Chlorophenol Red, have been identified as weak estrogenic compounds vliz.be. This inherent estrogenic activity means that these compounds can potentially bind to the estrogen receptor in the yeast, leading to the expression of β-galactosidase even in the absence of other estrogenic substances in the sample. This can result in a false positive signal, complicating the accurate assessment of estrogenic activity in tested samples vliz.beftb.com.hr. Redesigned YES assay protocols have been developed to mitigate this interference, for instance, by adding cycloheximide (B1669411) to stop protein synthesis and thus prevent further β-galactosidase production after the initial incubation with the sample, thereby avoiding interference from the estrogenic CPRG or Chlorophenol Red added later vliz.benih.gov.

Implications for Assay Interpretation and Data Validation

The potential for this compound and Chlorophenol Red to exhibit estrogenic activity has significant implications for the interpretation and validation of data obtained from YES assays. False positive results due to substrate or product interference can lead to an overestimation of estrogenic activity in samples ftb.com.hr. This underscores the importance of employing appropriate controls and, where possible, optimized assay protocols designed to minimize this specific type of interference vliz.benih.gov. Validation procedures for YES assays should account for the potential estrogenic contribution of the substrate and product to ensure accurate and reliable assessment of environmental or sample estrogenicity redalyc.org. Comparing results obtained with different substrates (e.g., CPRG and ONPG) can also help identify potential matrix interference issues, although CPRG may be preferred in cases where sample matrix causes background absorbance at the wavelengths used for other substrates nih.gov.

Strategies for Mitigating Interference and Enhancing Assay Specificity

Assays utilizing Chlorophenol Red-β-D-galactopyranoside, sodium salt (this compound) as a chromogenic substrate for β-galactosidase activity are widely employed due to their sensitivity and ease of use, particularly in reporter gene assays and ELISAs. However, achieving optimal performance and reliable results necessitates addressing potential sources of interference and ensuring assay specificity. Several strategies can be implemented to mitigate these issues.

One significant source of potential interference stems from the assay components themselves or the biological matrix of the samples. For instance, CPRG or its enzymatic degradation product, chlorophenol red, has been reported to exhibit weak estrogenic activity, which can interfere with assays designed to measure estrogenic compounds, such as the Yeast Estrogen Screen (YES) assay. fishersci.ca This interference may be more pronounced with prolonged incubation times. fishersci.ca Components within the sample matrix, such as cell lysates, can also influence the activity of β-galactosidase and the hydrolysis of CPRG, thereby affecting assay outcomes.

Endogenous β-galactosidase activity present in non-transfected or control cells represents another common source of background signal that can compromise assay specificity. To control for this, it is crucial to include appropriate negative controls, such as cell lysates from mock-transfected cells (cells treated identically but without the lacZ reporter construct) and wells containing only lysis buffer. The signal from these controls can be subtracted from the signal of experimental samples to determine the specific β-galactosidase activity attributable to the reporter gene.

Optimizing assay conditions is fundamental to enhancing specificity and reducing interference. This includes carefully controlling the incubation time, temperature, and pH. Prolonged incubation, while potentially increasing signal for low enzyme concentrations, can also increase background from endogenous activity or the inherent properties of the substrate/product. fishersci.ca Conversely, very high enzyme concentrations can lead to rapid substrate depletion and signal saturation. Adjusting the incubation time based on the expected level of enzyme expression and cell type is therefore important. Maintaining the correct pH of the assay buffer is also critical for optimal enzyme activity and minimizing non-enzymatic hydrolysis of the substrate.

Proper sample preparation is vital. Ensuring complete cell lysis is necessary to release all intracellular β-galactosidase, and incomplete lysis can lead to low signal. Methods like freeze-thaw cycles or the inclusion of appropriate detergents in the lysis buffer can improve lysis efficiency. If high enzyme activity is anticipated, diluting the cell lysate with lysis buffer before performing the assay can help keep the signal within the linear range of detection. Consistent storage conditions for cell extracts are also important for reproducible measurements.

The choice and concentration of reagents, particularly the CPRG substrate and components of the lysis buffer, can impact assay performance. Optimizing the CPRG substrate concentration can influence the sensitivity of the assay. Studies have shown that modifying the lysis buffer composition, such as using a different detergent like Saponin, can significantly increase the sensitivity and robustness of the assay.

Detection methods also require careful consideration. When reading absorbance in microplates, the presence of bubbles in the wells can interfere with accurate readings and should be avoided or removed. Reading the absorbance at the appropriate wavelength (typically between 570-595 nm) is essential for quantifying the chlorophenol red product. Using a stop solution to halt the enzymatic reaction allows for flexibility in reading time after the desired incubation period has been reached.

Comparisons with other β-galactosidase substrates, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), have indicated that CPRG can offer increased sensitivity and accuracy, with potentially less interference from complex biological matrices like tissue samples and blood. This suggests that in certain applications, the inherent properties of CPRG contribute to better specificity compared to some alternative substrates.

Strategies for mitigating interference and enhancing specificity in this compound assays are summarized in the table below:

Interference Source / IssueMitigation StrategyNotes
Endogenous β-galactosidase activityInclude controls (mock-transfected cells, lysis buffer blank).Subtract background signal from experimental samples.
Sample matrix componentsOptimize lysis buffer composition (e.g., detergent choice). Sample dilution.Can improve signal-to-noise ratio and linearity.
CPRG/Chlorophenol Red estrogenic activityMinimize incubation time in sensitive assays. fishersci.ca Include blank controls. fishersci.caRelevant in assays measuring estrogenic activity.
Incomplete cell lysisOptimize lysis protocol (freeze-thaw, detergents).Ensures complete release of enzyme.
High enzyme concentrationDilute cell lysate. Decrease incubation time.Prevents substrate depletion and signal saturation.
Bubbles in wellsDegas solutions; remove bubbles before reading.Ensures accurate absorbance measurements.
Suboptimal assay conditions (pH, Temp)Optimize pH and temperature according to enzyme requirements.Ensures optimal enzyme activity and minimizes non-enzymatic reactions.
Non-specific signalsUse appropriate controls. Optimize incubation time.Helps distinguish specific β-gal activity from background.
Storage of extractsMaintain consistent storage conditions.Ensures reproducible enzyme activity measurements.
Assay SensitivityOptimize CPRG concentration. Optimize detection wavelength.Can improve the ability to detect low levels of activity.
Reaction ProgressionUse a stop solution.Allows for flexible reading times after incubation.

By implementing these strategies, researchers can effectively mitigate potential interference and enhance the specificity of this compound-based β-galactosidase assays, leading to more accurate and reliable experimental results.

Advanced Synthesis and Characterization Approaches for Cprg, Na

Synthetic Pathways and Chemical Modifications

The synthesis of CPRG, Na involves the chemical conjugation of Chlorophenol Red, a sulfonephthalein dye, with beta-D-galactopyranose, followed by the formation of the sodium salt. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the process generally involves forming a glycosidic bond between the sugar and the aglycone (Chlorophenol Red) and then converting the resulting compound to its sodium salt.

Reactant Selection and Reaction Conditions

The selection of appropriate reactants and precisely controlled reaction conditions are paramount in the synthesis of complex molecules like this compound. The core components are Chlorophenol Red and a derivative of beta-D-galactopyranose suitable for glycosylation. The glycosylation reaction typically requires activating the sugar moiety and carrying out the reaction under conditions that favor the formation of the desired beta-anomeric linkage. Subsequent treatment with a sodium source is necessary to form the sodium salt, enhancing the compound's solubility and stability. General considerations in organic synthesis, such as reagent concentration, reaction time, temperature, and mixing, significantly influence reaction efficiency and product purity. semanticscholar.org

Purification Methodologies

Purification is a critical step after the synthesis of this compound to remove unreacted starting materials, side products, and impurities. Recrystallization is one method that can be employed for the purification of this compound. chemsynlab.com Additionally, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the purification of synthetic compounds, including complex organic molecules and biomolecules like peptides. waters.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of the target product at high purity.

Advanced Spectroscopic and Chromatographic Characterization

Comprehensive characterization of synthetic this compound is essential to confirm its structure, assess its purity, and ensure its suitability for intended applications. Advanced analytical techniques, including UV-Vis spectrophotometry, HPLC, mass spectrometry, and NMR spectroscopy, are commonly employed for this purpose. chemsynlab.com

UV-Vis Spectrophotometry for Absorbance Analysis

UV-Vis spectrophotometry is a fundamental technique used to measure the absorbance of light by a sample across the ultraviolet and visible regions of the electromagnetic spectrum. msu.eduuniv-lorraine.frresearchgate.net For this compound, UV-Vis spectroscopy is particularly useful for analyzing its properties as a chromogenic substrate. CPRG itself exhibits absorbance, with a peak reported around 414 nm. core.ac.uknih.gov Upon enzymatic cleavage by beta-galactosidase, CPRG is hydrolyzed to release Chlorophenol Red, which is intensely colored and absorbs strongly in the visible spectrum, typically between 570 and 595 nm. gbiosciences.combwise.krresearchgate.netnih.govigem.orgtandfonline.comnih.govgavinpublishers.comresearchgate.netvwr.com This significant shift in absorbance upon enzymatic cleavage forms the basis of colorimetric assays using this compound to quantify beta-galactosidase activity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for separating, identifying, and quantifying components in a mixture. It is routinely applied in the characterization of this compound to assess its purity. researchgate.netsynchem.de HPLC separates compounds based on their chemical properties and interactions with the stationary phase and mobile phase within a high-pressure system. By using appropriate columns and elution conditions, this compound can be separated from impurities present in the synthesized product. The purity is typically determined by analyzing the peak areas in the resulting chromatogram. High purity levels, such as ≥98% by HPLC, are often specified for high-quality this compound. merckmillipore.com

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Future Directions and Emerging Research Avenues for Cprg, Na

Development of More Sensitive and Efficient Detection Methods

Enhancing the sensitivity and efficiency of CPRG-based detection methods is a key area of future research. While CPRG is already considered highly sensitive, particularly for detecting low levels of β-galactosidase activity, further improvements are being explored. One approach involves optimizing assay conditions, such as substrate concentration and buffer composition, as demonstrated by studies that have achieved increased sensitivity by adjusting CPRG concentration and using different detergents. nih.govresearchgate.net Research also indicates that combining CPRG with other techniques, such as fluorescence measurements of the released chlorophenol red complexed with poly-L-arginine, can lead to more sensitive detection compared to absorbance-based methods. researchgate.net The development of novel assay formats and the integration of advanced detection technologies could further push the limits of detection for β-galactosidase activity using CPRG.

Expansion of Applications to Other Enzymes and Organisms

Currently, CPRG is primarily used for detecting β-galactosidase activity, predominantly in bacterial cultures. chemsynlab.com A significant future direction is the expansion of CPRG's application to detect the activity of other enzymes and its use in a wider range of organisms. Research is already exploring the development of new substrates that can be used in conjunction with or are structurally related to CPRG to detect other bacterial enzymes, such as alkaline phosphatase and beta-lactamase. chemsynlab.comchemsynlab.com Furthermore, efforts are underway to adapt CPRG-based assays for use in different biological contexts beyond typical bacterial systems, potentially enabling the study of enzyme activity in various cell types and even in environmental samples. nih.govgoogle.com Transferring CPRG-based screens to other organisms could facilitate the study of various biological processes, including the biogenesis of different cellular structures. nih.gov

Integration into Multiplexed Detection Systems

The integration of CPRG into multiplexed detection systems represents another promising avenue for future research. Multiplexing allows for the simultaneous detection of multiple targets in a single assay, increasing efficiency and providing more comprehensive information. Studies have already demonstrated the feasibility of using CPRG in conjunction with other chromogenic or fluorogenic substrates, such as X-Gal or MUG, on platforms like paper-based test strips for the simultaneous detection of different bacterial indicators, such as total coliforms and E. coli. researchgate.netresearchgate.net Future work will likely focus on developing more sophisticated multiplexed assays incorporating CPRG for the detection of various enzymes or biological markers, potentially utilizing array-based formats or microfluidic devices. nih.govstillatechnologies.com

Novel Strategies for Enhancing Assay Robustness and Portability

Enhancing the robustness and portability of CPRG-based assays is crucial for their wider adoption, particularly in point-of-care diagnostics and field applications. Current research explores developing stable, ready-to-use assay formats, such as lyophilized components or pre-coated plates, which can simplify procedures and improve reproducibility. google.commdpi.com Integrating CPRG assays into portable devices, such as the lab-on-paper platforms mentioned earlier, is a direct approach to increasing portability. researchgate.netresearchgate.netresearchgate.net Future directions include developing more stable formulations of CPRG and assay reagents, exploring alternative detection methods that are less sensitive to environmental variations, and designing integrated portable systems that can perform all assay steps, from sample preparation to signal detection, autonomously.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.